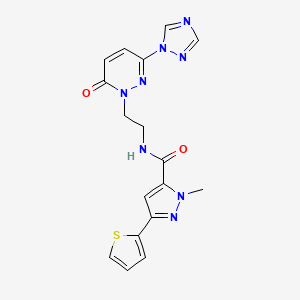
1-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of novel compounds with potential antimicrobial and antioxidant properties has been a focus of recent research. In one study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives were synthesized through a multi-step process involving the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate and subsequent N-methylation. The final step involved a reaction with 4-aminoantipyrine to yield the target compounds . Another research effort described the synthesis of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds using a Vilsmeier–Haack formylation approach. This process involved the reaction of hydrazinylidene derivatives with a phosphorous oxychloride and DMF mixture to obtain the desired compounds .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), mass spectrometry, and elemental analysis were employed to confirm the structures of the newly synthesized compounds . These techniques provided detailed information about the molecular frameworks and functional groups present in the compounds, which are crucial for understanding their potential biological activities.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were carefully designed to introduce specific functional groups that are known to contribute to antimicrobial and antioxidant activities. The Schiff base formation, N-methylation, and Vilsmeier–Haack formylation are key reactions that allowed for the construction of complex molecules with potential biological efficacy .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and the results of the spectroscopic analyses. These properties are essential for predicting the behavior of the compounds in biological systems and their potential as drug candidates. The quantitative structure–activity relationships (QSAR) and molecular docking studies provided insights into the correlation between molecular descriptors and the observed biological activities . Additionally, the docking studies helped to predict the binding affinities and interactions of the compounds with target enzymes, suggesting their potential as enzyme inhibitors .
Antimicrobial and Antioxidant Activities
The synthesized compounds were evaluated for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and for antimicrobial activity using the diffusion plate method. Compounds from the first study showed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, with some displaying significant antioxidant activity . In the second study, the synthesized compounds exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The antibacterial results were supported by in silico molecular docking studies, indicating that these compounds could be considered as good inhibitors of the E. coli MurB enzyme .
科学的研究の応用
Synthesis and Antimicrobial Activity
Researchers have developed various pyridazine and related derivatives, exploring their synthesis processes and potential biological activities. For instance, El-Mariah, Hosny, and Deeb (2006) described the synthesis of 3-substituted pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines and their evaluation for antimicrobial activity. The synthesis involved reactions with carbon disulfide, hydrazine hydrate, and other agents to produce compounds with significant antimicrobial properties El-Mariah, Hosny, & Deeb, 2006.
Heterocyclic Synthesis
The reactivity of related compounds towards active methylene reagents has been studied to yield polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. Mohareb et al. (2004) outlined an expeditious synthetic approach, demonstrating the versatility of these compounds in generating diverse heterocyclic frameworks Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004.
Antimicrobial and Antioxidant Activities
A novel series of triazolyl pyrazole derivatives synthesized via a Vilsmeier–Haack reaction approach showed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. Bhat et al. (2016) 's work is a prime example of the application of such compounds in seeking new antimicrobial and antioxidant agents Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016.
Molecular Docking and In Vitro Screening
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents by Rahmouni et al. (2016) , including their synthesis, molecular docking, and in vitro screening, highlight the potential therapeutic applications of these compounds. The study shows that these derivatives exhibit promising cytotoxic and anti-5-lipoxygenase activities, underscoring the relevance of such compounds in medicinal chemistry Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.
Antituberculous Activity
The search for new antituberculous agents led to the synthesis of structural analogs with promising activity against Mycobacterium tuberculosis. Titova et al. (2019) synthesized compounds by condensing various aromatic or hetaromatic aldehydes with β-dicarbonyl compounds and amines, evaluating their tuberculostatic activity and analyzing structure-activity relationships Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019.
特性
IUPAC Name |
2-methyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O2S/c1-23-13(9-12(21-23)14-3-2-8-28-14)17(27)19-6-7-24-16(26)5-4-15(22-24)25-11-18-10-20-25/h2-5,8-11H,6-7H2,1H3,(H,19,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINBALUNACRZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

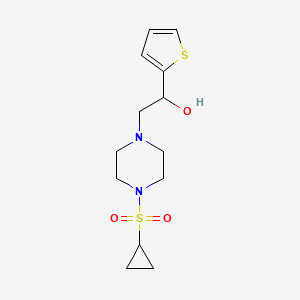
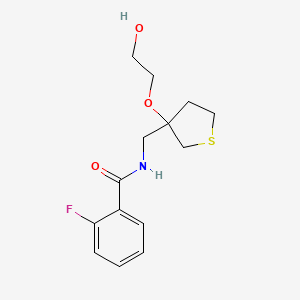
![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)
![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2517487.png)
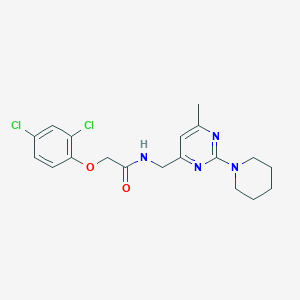
![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)
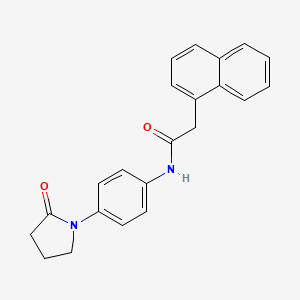
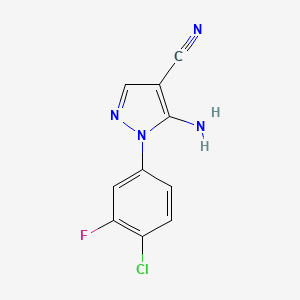
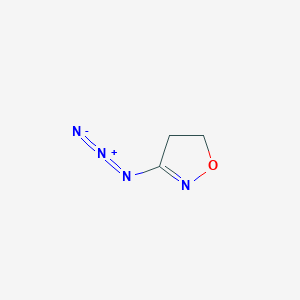
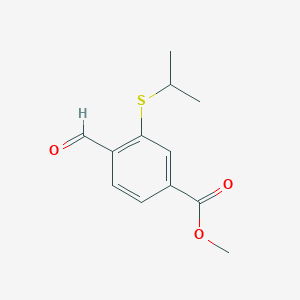
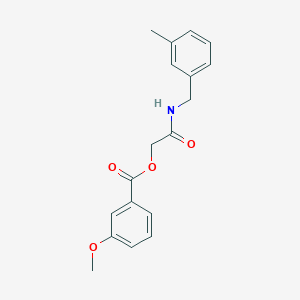
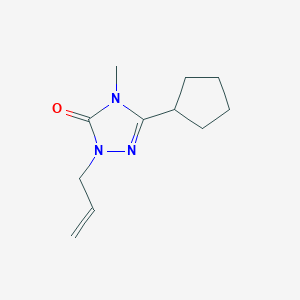
![N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517502.png)
![N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B2517504.png)